REACTION_CXSMILES
|
C[Si]([N-][Si](C)(C)C)(C)C.[Na+].[CH3:11][NH:12][C:13]1[NH:23][C:22]2[C:15](=[C:16]([CH2:24][C:25]3[CH:30]=[C:29]([Br:31])[C:28]([O:32][CH3:33])=[C:27]([Br:34])[CH:26]=3)[C:17]([N:19]=[CH:20][CH:21]=2)=[O:18])[N:14]=1.I[CH3:36]>CN(C=O)C.C1COCC1>[CH3:11][NH:12][C:13]1[N:23]=[C:22]2[C:15](=[C:16]([CH2:24][C:25]3[CH:26]=[C:27]([Br:34])[C:28]([O:32][CH3:33])=[C:29]([Br:31])[CH:30]=3)[C:17]([N:19]([CH3:36])[CH:20]=[CH:21]2)=[O:18])[N:14]=1 |f:0.1,4.5|
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Name
|
|
Quantity
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24 μL
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)[N-][Si](C)(C)C.[Na+]
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Name
|
|
Quantity
|
12.1 mg
|
Type
|
reactant
|
Smiles
|
CNC1=NC2=C(C(=O)N=CC=C2N1)CC3=CC(=C(C(=C3)Br)OC)Br
|
Name
|
DMF THF
|
Quantity
|
0.27 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O.C1CCOC1
|
Name
|
|
Quantity
|
2.1 μL
|
Type
|
reactant
|
Smiles
|
IC
|
Control Type
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UNSPECIFIED
|
Setpoint
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-78 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
by warming to −10° C
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Type
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CUSTOM
|
Details
|
The reaction was quenched by the addition H2O (2 mL)
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Type
|
EXTRACTION
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Details
|
was extracted with EtOAc (6×5 mL)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic extracts were dried (Na2SO4)
|
Type
|
CONCENTRATION
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Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to afford crude ceratamine A (formula (IIIA); R1=methyl)
|
Type
|
CUSTOM
|
Details
|
Purification by flash chromatography (C-18 reverse-phase silica, 70% MeOH:H2O)
|
Name
|
ceratamine A
|
Type
|
product
|
Smiles
|
CNC1=NC2=C(C(=O)N(C=CC2=N1)C)CC=3C=C(C(=C(C3)Br)OC)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.0116 mmol | |
AMOUNT: MASS | 5.4 mg | |
YIELD: PERCENTYIELD | 43% | |
YIELD: CALCULATEDPERCENTYIELD | 43.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |